molecular formula C7H17Cl2N3O B6167318 (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride CAS No. 2135349-80-1

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride

Cat. No. B6167318
CAS RN: 2135349-80-1
M. Wt: 230.1
InChI Key:
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Description

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride, also known as 3-AAD, is an important chemical compound used in many scientific and medical research applications. It is a chiral compound, meaning it has two forms that are mirror images of each other, and it is used as a starting material in the synthesis of many other compounds. In addition, 3-AAD has a wide range of biochemical and physiological effects, making it a useful tool for researchers.

Scientific Research Applications

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is used in a variety of scientific research applications, including drug discovery, drug design, and protein engineering. It is used as a starting material in the synthesis of many other compounds, such as peptides, peptidomimetics, and small molecules. In addition, (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has been used in the synthesis of enzyme inhibitors, which can be used to study the mechanisms of action of enzymes. It is also used in the synthesis of chiral compounds, which can be used to study the stereoselectivity of reactions.

Mechanism of Action

The mechanism of action of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is not well understood. It is believed to act as an inhibitor of enzymes, such as proteases and kinases, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. In addition, it has been shown to interact with proteins, such as receptors, and to affect their function.
Biochemical and Physiological Effects
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and kinases, and to interact with proteins, such as receptors, and affect their function. In addition, it has been shown to affect the expression of genes, and to modulate the activity of signaling pathways.

Advantages and Limitations for Lab Experiments

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has several advantages for laboratory experiments. It is a stable compound, and can be stored for long periods of time without degradation. In addition, it is easily synthesized from readily available starting materials, and can be used in a variety of synthetic reactions. However, it has some limitations for laboratory experiments. It is a chiral compound, and can be difficult to separate into its two forms, which can affect the accuracy of the results. In addition, it can be toxic if not handled properly, and can cause skin and eye irritation.

Future Directions

There are many potential future directions for (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new enzyme inhibitors. In addition, it could be used to study the mechanisms of action of enzymes and proteins, and to study the stereoselectivity of reactions. Finally, it could be used to study the effects of environmental and dietary factors on gene expression and signaling pathways.

Synthesis Methods

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is synthesized from the reaction of 3-amino-1-methylpyrrolidine and dimethylformamide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated in the form of a dihydrochloride salt. The reaction is typically carried out at a temperature of 150-160 °C for 8-10 hours. The reaction can also be carried out in the presence of a catalyst, such as a Lewis acid, to increase the efficiency of the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "N,N-dimethylformamide", "3-pyrrolidinone", "hydrogen chloride gas", "sodium hydroxide", "ammonium chloride", "sodium cyanoborohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: N,N-dimethylformamide is reacted with 3-pyrrolidinone in the presence of hydrogen chloride gas to form (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride.", "Step 2: The hydrochloride salt is then treated with sodium hydroxide to liberate the free base.", "Step 3: The free base is then reacted with ammonium chloride and sodium cyanoborohydride in acetic acid to form the corresponding amine.", "Step 4: The amine is then treated with hydrochloric acid to form (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride.", "Step 5: The dihydrochloride salt is then purified by recrystallization from ethanol and water to obtain the final product." ] }

CAS RN

2135349-80-1

Product Name

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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